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Introduction
The entry of several coronaviruses, including SARS-CoV-2, into host cells is critically

dependent on the interaction between the viral spike (S) protein and the host cell receptor,

angiotensin-converting enzyme 2 (ACE2). Consequently, the modulation of ACE2 expression or

its interaction with the S protein represents a promising therapeutic strategy against these viral

infections. XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific

Peptidase 2 (USP2).[1][2][3] Emerging evidence indicates that XH161-180 decreases the

cellular protein levels of ACE2, suggesting a novel, host-directed antiviral strategy.[4][5][6]

These application notes provide a comprehensive guide for researchers to evaluate the

efficacy of XH161-180 in ACE2-dependent viral infection assays. The protocols outlined below

detail methods to quantify the effect of XH161-180 on ACE2 expression and its subsequent

impact on viral entry and replication.

Mechanism of Action
XH161-180 inhibits the deubiquitinase USP2.[1][2] Deubiquitinating enzymes (DUBs) play a

crucial role in rescuing proteins from proteasomal degradation by removing ubiquitin chains.

Inhibition of USP2 by XH161-180 is proposed to increase the ubiquitination of ACE2, leading to

its enhanced degradation by the proteasome.[7][8][9] This reduction in cell surface ACE2 levels
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limits the primary receptor available for viral entry, thereby inhibiting infection by ACE2-

dependent viruses.
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Figure 1: Proposed mechanism of action for XH161-180.

Data Presentation
The following tables present illustrative data for the characterization of XH161-180.
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Table 1: Effect of XH161-180 on ACE2 Protein Expression in A549-hACE2 Cells

XH161-180 Concentration
(µM)

Relative ACE2 Expression
(Western Blot, % of
Control)

Cell Surface ACE2 (Flow
Cytometry, % of Control)

0 (Vehicle) 100 ± 5.2 100 ± 4.5

0.1 85.3 ± 6.1 88.1 ± 5.3

1 52.7 ± 4.8 55.4 ± 3.9

10 21.5 ± 3.9 24.0 ± 2.8

50 8.2 ± 2.1 10.5 ± 1.9

IC₅₀ (µM) 1.5 1.8

Table 2: Antiviral Activity and Cytotoxicity of XH161-180

Assay
Type

Virus
Strain

Cell Line Endpoint EC₅₀ (µM) CC₅₀ (µM)

Selectivit
y Index
(SI =
CC₅₀/EC₅₀
)

Pseudoviru

s

Neutralizati

on Assay

SARS-

CoV-2

Spike

HEK293T-

hACE2

Luciferase

Activity
2.1 >100 >47.6

Plaque

Reduction

Neutralizati

on Test

SARS-

CoV-2

(USA-

WA1/2020)

Vero E6
Plaque

Formation
2.5 >100 >40.0

Cytotoxicity

Assay
- Vero E6

Cell

Viability

(MTT)

- >100 -
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of ACE2 Protein Levels by
Western Blot
This protocol details the immunodetection of ACE2 protein in cell lysates following treatment

with XH161-180.

Western Blot Workflow

1. Cell Treatment
(A549-hACE2 cells + XH161-180)

2. Cell Lysis
(RIPA buffer)

3. Protein Quantification
(BCA Assay) 4. SDS-PAGE 5. Protein Transfer

(PVDF membrane)
6. Blocking

(5% non-fat milk)
7. Primary Antibody Incubation

(Anti-ACE2, Anti-Actin)
8. Secondary Antibody Incubation

(HRP-conjugated)
9. Detection

(Chemiluminescence)
10. Analysis

(Densitometry)
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Figure 2: Workflow for ACE2 quantification by Western Blot.

Materials:

A549 cells stably expressing human ACE2 (A549-hACE2)

XH161-180

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

RIPA Lysis Buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane
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Transfer buffer

Blocking buffer (5% non-fat dry milk in TBST)

Primary antibodies: anti-ACE2 and anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Seed A549-hACE2 cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of XH161-180 (e.g., 0.1, 1, 10, 50 µM) or vehicle

control (DMSO) for 24-48 hours.

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to

each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a

microcentrifuge tube.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay according to the

manufacturer's instructions.

SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with

Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run

until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against ACE2 and β-

actin (diluted in blocking buffer) overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent

substrate and visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the ACE2

band intensity to the β-actin band intensity.

Protocol 2: Quantification of Cell Surface ACE2 by Flow
Cytometry
This protocol measures the level of ACE2 expression on the cell surface.

Materials:

A549-hACE2 cells

XH161-180

PBS with 1% BSA (FACS buffer)

Primary antibody: anti-ACE2 (extracellular domain)

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

Fixation buffer (e.g., 4% paraformaldehyde) - optional

Flow cytometer

Procedure:

Cell Treatment: Treat A549-hACE2 cells with XH161-180 as described in Protocol 1.

Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Wash

the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.

Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary

anti-ACE2 antibody. Incubate for 30-60 minutes on ice, protected from light.

Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.
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Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the

fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from

light.

Final Wash: Wash the cells twice with FACS buffer.

Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and analyze on a flow

cytometer.

Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI)

for each sample. Normalize the MFI of treated samples to the vehicle control.

Protocol 3: SARS-CoV-2 Pseudovirus Neutralization
Assay
This assay uses a replication-defective virus expressing the SARS-CoV-2 S protein and a

reporter gene (e.g., luciferase) to quantify viral entry.[1][10][11][12]

Materials:

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

SARS-CoV-2 S protein pseudotyped lentivirus (or other viral vector) carrying a luciferase

reporter gene

XH161-180

Complete cell culture medium

96-well white, clear-bottom plates

Luciferase assay reagent

Procedure:

Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density

of 1-2 x 10⁴ cells per well and incubate overnight.
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Compound Pre-treatment: Treat the cells with serial dilutions of XH161-180 for 24-48 hours

to allow for ACE2 downregulation.

Pseudovirus Infection: Following pre-treatment, infect the cells with a predetermined amount

of SARS-CoV-2 pseudovirus.

Incubation: Incubate the plates for 48-72 hours at 37°C.

Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each

well according to the manufacturer's protocol.

Data Reading: Measure the luminescence using a plate reader.

Analysis: Calculate the percentage of inhibition for each concentration of XH161-180
compared to the vehicle control. Determine the half-maximal effective concentration (EC₅₀)

by fitting the data to a dose-response curve.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)
This is the gold standard assay for quantifying the inhibition of live, infectious virus.[3][13][14]

[15]

Materials:

Vero E6 cells

Live, infectious SARS-CoV-2

XH161-180

Complete cell culture medium

Overlay medium (e.g., containing methylcellulose)

Crystal violet staining solution

Procedure:

Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates and grow to confluency.
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Compound Pre-treatment: Pre-treat the confluent cell monolayers with serial dilutions of

XH161-180 for 24-48 hours.

Virus Infection: Remove the medium containing the compound and infect the cells with a

standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour

at 37°C.

Overlay Application: Remove the virus inoculum and add the overlay medium containing the

corresponding concentrations of XH161-180.

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

Plaque Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet

solution.

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

Analysis: Calculate the percentage of plaque reduction for each concentration of XH161-180
relative to the virus control. Determine the EC₅₀.

Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to cell death.[16][17]

[18][19]

Materials:

Vero E6 cells (or other cell line used in the antiviral assay)

XH161-180

Complete cell culture medium

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.

Compound Treatment: Treat the cells with the same serial dilutions of XH161-180 used in

the antiviral assays.

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to form formazan crystals.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the half-maximal cytotoxic concentration (CC₅₀).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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